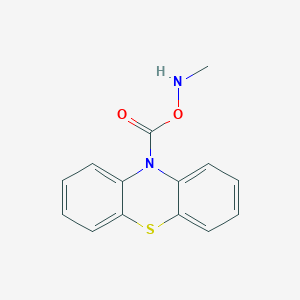
Methylazanyl 10H-phenothiazine-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylazanyl 10H-phenothiazine-10-carboxylate is a chemical compound with the molecular formula C14H12N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in pharmaceuticals and materials science. This compound is characterized by the presence of a methylazanyl group and a carboxylate group attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylazanyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10H-phenothiazine. One common method includes the reaction of 10H-phenothiazine with methylamine and carbon dioxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methylazanyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The methylazanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Methylazanyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methylazanyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Methylazanyl 10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
methylamino phenothiazine-10-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9,15H,1H3 |
Clave InChI |
CQJWZQILMRDCEF-UHFFFAOYSA-N |
SMILES canónico |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


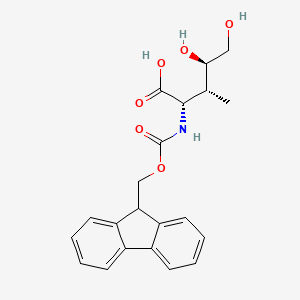
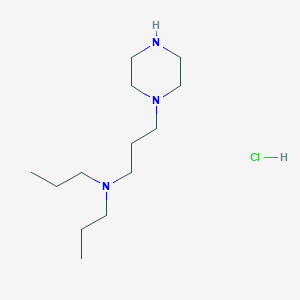

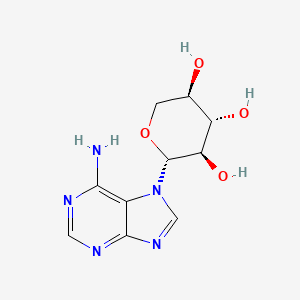


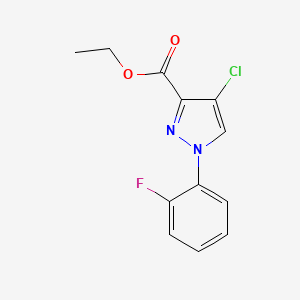
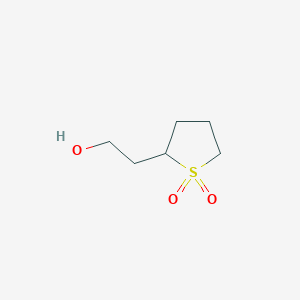
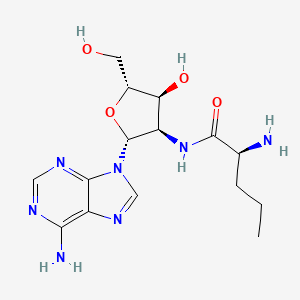
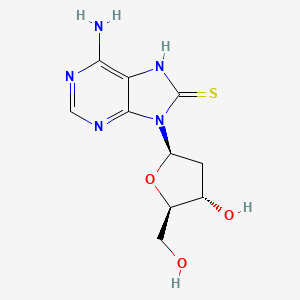
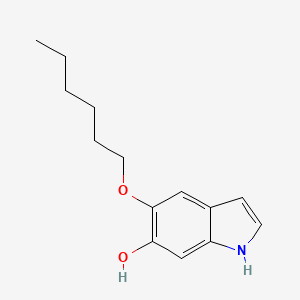
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)

